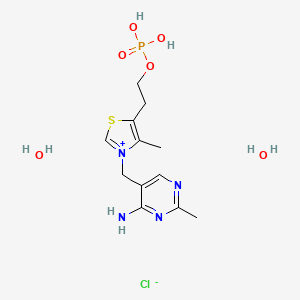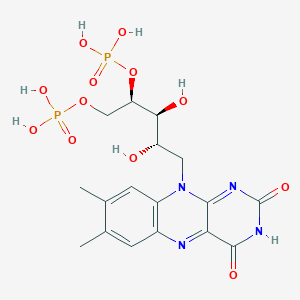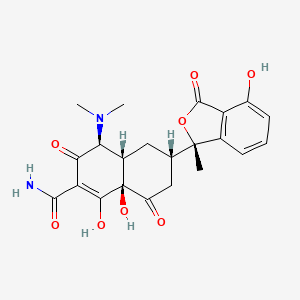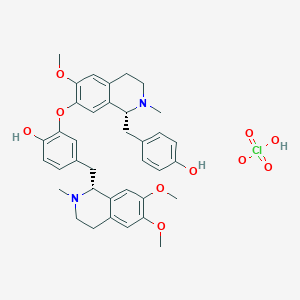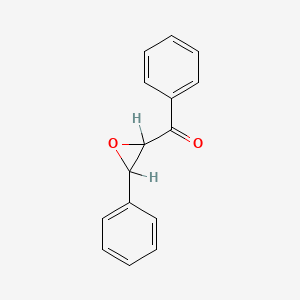
Vanillylmethanol 4-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillylmethanol 4-Glucuronide is a derivative of Vanillylmethanol, which is an odorant found in strawberries, grapes, and olive oil. The compound has a molecular formula of C15H20O9 and a molecular weight of 344.31 . It is categorized under amino acid metabolites and is known for its high scavenging activities and inhibition of homocysteine-induced endothelial cell adhesion.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions
Vanillylmethanol 4-Glucuronide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions for these reactions can vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound could lead to the formation of corresponding aldehydes or ketones .
Wissenschaftliche Forschungsanwendungen
Vanillylmethanol 4-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference material for the analysis of amino acid metabolites.
Biology: It is studied for its high scavenging activities and its ability to inhibit homocysteine-induced endothelial cell adhesion.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of various biochemical reagents.
Wirkmechanismus
The mechanism of action of Vanillylmethanol 4-Glucuronide involves its interaction with specific molecular targets and pathways. It is known to inhibit homocysteine-induced endothelial cell adhesion, which suggests its potential role in cardiovascular health. The exact molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Vanillylmethanol 4-Glucuronide include:
Vanillylmethanol: The parent compound, known for its odorant properties.
Vanillin: A widely used flavoring agent with similar structural features.
4-Methylumbelliferone Glucuronide: Another glucuronide compound with similar metabolic pathways.
Uniqueness
This compound is unique due to its specific biological activities, such as high scavenging activities and inhibition of homocysteine-induced endothelial cell adhesion. These properties make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
948028-93-1 |
|---|---|
Molekularformel |
C₁₅H₂₀O₉ |
Molekulargewicht |
344.31 |
Synonyme |
4-(2-Hydroxyethyl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


